molecular formula C₂₂H₂₅D₄ClFNO₃ B1140875 Volinanserin-d4 Hydrochloride Salt CAS No. 1217617-73-6

Volinanserin-d4 Hydrochloride Salt

Cat. No.: B1140875
CAS No.: 1217617-73-6
M. Wt: 413.95
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Volinanserin-d4 Hydrochloride Salt involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Volinanserin molecule. The synthetic route typically includes the following steps:

    Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.

    Ester-Amide Interchange: This intermediate undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of a coupling agent like CDI.

    Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene leads to the formation of 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.

    Acid Removal: The urethane protecting group is removed to yield (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.

    Reduction: The ketone is reduced with sodium borohydride to form (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.

    SN2 Alkylation: The secondary nitrogen is alkylated with 4-Fluorophenethyl bromide to complete the synthesis of Volinanserin.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The process includes stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Volinanserin-d4 Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Volinanserin-d4 Hydrochloride Salt is widely used in scientific research due to its role as a serotonin 5-HT2A receptor antagonist. Its applications include:

Mechanism of Action

Volinanserin-d4 Hydrochloride Salt exerts its effects by selectively antagonizing the serotonin 5-HT2A receptor. This receptor is involved in various neurological processes, including mood regulation, cognition, and perception. By blocking the 5-HT2A receptor, this compound can modulate these processes, making it a valuable tool in neuropharmacological research .

Comparison with Similar Compounds

Similar Compounds

  • Glemanserin
  • Pruvanserin
  • Roluperidone
  • Lenperone
  • Lidanserin
  • Ketanserin
  • Ritanserin
  • Eplivanserin
  • Pimavanserin

Uniqueness

Volinanserin-d4 Hydrochloride Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This makes it particularly valuable in drug development and research compared to its non-labeled counterparts .

Properties

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-[1-[1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1/i10D2,13D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCZHOIXUDOLR-XBZIDIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])N2CCC(CC2)[C@H](C3=C(C(=CC=C3)OC)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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